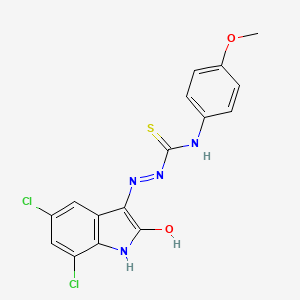
G3GZ237PUT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
G3GZ237PUT, also known by its chemical identifier 79560-74-0, is a compound that has garnered interest in various scientific fields. This compound is utilized in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of G3GZ237PUT involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and not publicly disclosed, it is known that the compound is prepared through a series of organic reactions that ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves stringent quality control measures to maintain the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
G3GZ237PUT undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced, resulting in the gain of electrons and the formation of reduced products.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Applications De Recherche Scientifique
G3GZ237PUT has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its role in drug development.
Industry: this compound is used in the manufacture of various industrial products, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of G3GZ237PUT involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and depend on the specific application and context in which the compound is used.
Propriétés
Numéro CAS |
79560-74-0 |
|---|---|
Formule moléculaire |
C16H12Cl2N4O2S |
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
1-[(5,7-dichloro-2-hydroxy-1H-indol-3-yl)imino]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H12Cl2N4O2S/c1-24-10-4-2-9(3-5-10)19-16(25)22-21-14-11-6-8(17)7-12(18)13(11)20-15(14)23/h2-7,20,23H,1H3,(H,19,25) |
Clé InChI |
OJWGVIBWNCMAEK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=C2C=C(C=C3Cl)Cl)O |
SMILES canonique |
COC1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=C2C=C(C=C3Cl)Cl)O |
| 79560-74-0 | |
Synonymes |
NSC73306 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1230090.png)
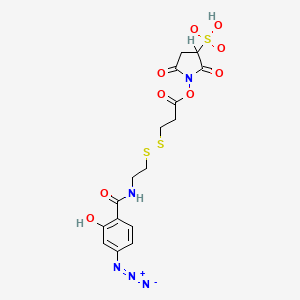
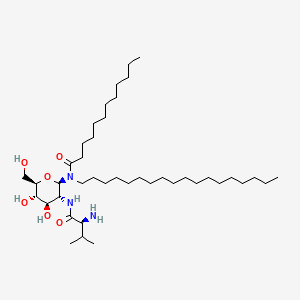
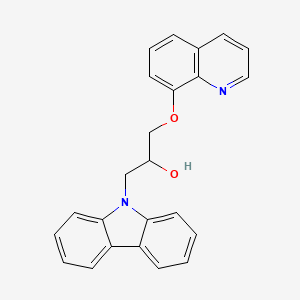
![N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1230096.png)
![1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea](/img/structure/B1230098.png)

![4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline](/img/structure/B1230102.png)
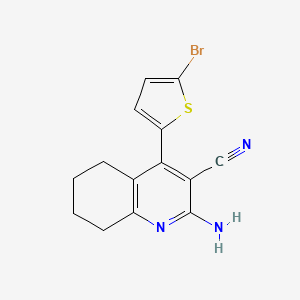
![ETHYL 4-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-3-OXOBUTANOATE](/img/structure/B1230104.png)
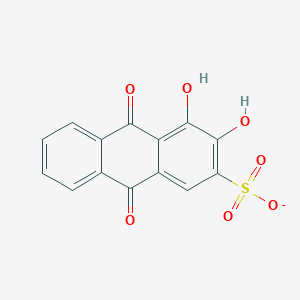
![7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230106.png)
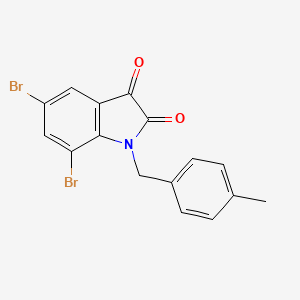
![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B1230108.png)
